![molecular formula C12H19N3O3 B1528073 tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate CAS No. 1314391-41-7](/img/structure/B1528073.png)

tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

説明

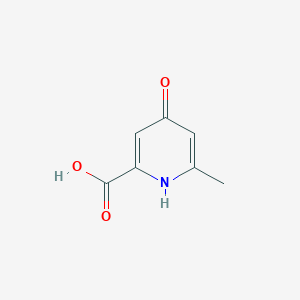

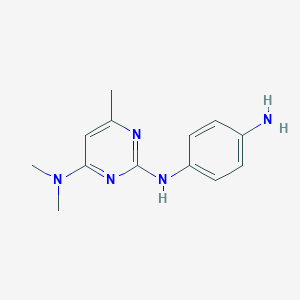

Tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (TBHDP) is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. TBHDP is a hydroxymethyl derivative of the pyrazine ring system, and it is a white crystalline solid with a melting point of 134-136°C. This compound is of particular interest because of its unique structure, which allows it to interact with a variety of molecules and proteins. TBHDP has been used in a variety of scientific research applications, including as a fluorescent dye, a reaction catalyst, and a drug target.

科学的研究の応用

Synthesis and Chemical Properties

Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : This study discusses the acylation of tert-butyl compounds, leading to the synthesis of various isomeric pyrazoles, demonstrating the use of tert-butyl in the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale (Iminov et al., 2015).

Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives : This paper describes the treatment of β-keto ester with hydrazines, producing tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates. It illustrates the utility of tert-butyl compounds in the synthesis of complex pyrazole derivatives (Kralj et al., 2011).

Heterocyclic Analogues of Antihypertensive Beta-adrenergic Blocking Agent : This research highlights the synthesis of isoelectronic analogues of tert-butylamino compounds, including pyrazine variants. It shows the role of tert-butyl compounds in developing beta-adrenoceptor antagonist activity (Baldwin et al., 1980).

Biological Applications and Studies

Substituted Pyrazinecarboxamides Synthesis and Biological Evaluation

: This study focuses on condensation reactions involving tert-butylpyrazine-2-carboxylic acid and its biological evaluation. It highlights the anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity of these compounds, showcasing the biological significance of tert-butyl derivatives (Doležal et al., 2006).

Iron(III) and Cobalt(III) Complexes with Aroylhydrazone Ligands : This research presents the synthesis of complexes involving tert-butyl groups and their application in microwave-assisted oxidation of alcohols. It demonstrates the potential of tert-butyl derivatives in catalysis and chemical transformations (Sutradhar et al., 2016).

Pyrazole Derivatives as Photosynthetic Electron Transport Inhibitors : This paper discusses the synthesis of various tert-butylcarboxamide pyrazole derivatives and their role as inhibitors in photosynthetic electron transport. It underlines the importance of tert-butyl derivatives in developing new inhibitors with potential agricultural applications (Vicentini et al., 2005).

作用機序

Target of Action

Similar compounds have been used in the synthesis of anti-tubercular agents , suggesting that the compound may target Mycobacterium tuberculosis.

Mode of Action

It is known that similar compounds interact with their targets through a process called suzuki–miyaura coupling . This process involves the formation of a new carbon-carbon bond through the reaction of an organoboron compound with a halide or pseudohalide .

Biochemical Pathways

The compound likely affects the biochemical pathways related to the growth and proliferation of Mycobacterium tuberculosis, given its potential use as an anti-tubercular agent . .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis , suggesting that the compound may have a similar effect.

特性

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-4-5-15-9(8-16)6-13-10(15)7-14/h6,16H,4-5,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSZGILROVDDEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C(=NC=C2CO)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1527994.png)

![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate](/img/structure/B1527996.png)

![4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1527997.png)

![2-(Benzyloxycarbonyl)-8-(Tert-Butoxycarbonyl)-2,8-Diazaspiro[4.5]Decane-4-Carboxylic Acid](/img/structure/B1528003.png)

![6-Benzyl 2-tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1528004.png)

![5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1528005.png)